Ganhuangenin

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La ganhuangenina se puede sintetizar mediante diversos métodos cromatográficos. El proceso de aislamiento implica la separación del compuesto de los extractos de raíz de Scutellaria baicalensis utilizando técnicas cromatográficas . Se utilizan métodos espectrales como UV, IR, MS y RMN para determinar la estructura del compuesto .

Métodos de producción industrial: La producción industrial de ganhuangenina implica la extracción a gran escala de las raíces de Scutellaria baicalensis. El proceso incluye el secado de las raíces, seguido de la extracción con disolventes y la purificación cromatográfica para aislar el compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones: La ganhuangenina experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos hidroxilo presentes en el compuesto.

Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos hidroxilo y metoxilo.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Los reactivos como los halógenos y los agentes alquilantes se utilizan comúnmente.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados hidroxilados y metoxilados de la ganhuangenina .

Aplicaciones Científicas De Investigación

Antioxidative Properties

Ganhuangenin has been extensively studied for its antioxidative effects. Research indicates that it inhibits lipid peroxidation, thereby protecting cellular membranes from oxidative damage. A study demonstrated that this compound significantly reduced lipid peroxide formation in Sprague-Dawley rats, highlighting its potential as a protective agent against oxidative stress . The antioxidative mechanism is thought to involve the modulation of various antioxidant enzymes, which enhances the overall antioxidative capacity of cells.

Immunomodulatory Effects

This compound exhibits notable immunomodulatory effects, particularly in the context of allergic reactions. In vitro studies have shown that it inhibits the production of immunoglobulin E (IgE) and reduces histamine release from peritoneal exudate cells stimulated by calcium ionophores or histamine releasers . This suggests that this compound may be beneficial in managing allergic conditions by blocking pathways involved in IgE-mediated responses.

Anti-Inflammatory Activity

The anti-inflammatory properties of this compound have been documented in several studies. It has been shown to suppress the secretion of pro-inflammatory cytokines such as interleukin-8 and interleukin-1 beta in THP-1 cells, which are human monocytic cells used as a model for studying inflammation . Furthermore, this compound's ability to inhibit leukotriene B4 release underscores its potential utility in treating inflammatory diseases.

Case Studies and Experimental Findings

- Lipid Peroxidation Inhibition : A study by Kimura et al. (1982) highlighted that this compound effectively lowered lipid peroxidation levels in rat tissues, suggesting its role as an antioxidative agent .

- IgE Production Inhibition : Research on the effects of this compound on mesenteric lymph node lymphocytes revealed that it significantly inhibited IgE production and alleviated lipid peroxidation induced by concanavalin A stimulation .

- Cytokine Suppression : In a study examining inflammatory responses, this compound was found to significantly reduce IL-8 and IL-1β production in response to Propionibacterium acnes stimulation, indicating its potential application in dermatological conditions associated with inflammation .

Summary Table of Applications

Mecanismo De Acción

La ganhuangenina ejerce sus efectos principalmente a través de la inhibición de la α-glucosidasa, una enzima involucrada en el metabolismo de los carbohidratos . Al inhibir esta enzima, la ganhuangenina ayuda a reducir los niveles de glucosa en sangre. Además, se ha demostrado que inhibe la proliferación de células cancerosas induciendo apoptosis y detención del ciclo celular . Los objetivos moleculares incluyen varias vías de señalización involucradas en el crecimiento y la supervivencia celular .

Compuestos similares:

Baicaleína: Otro flavonoide de Scutellaria baicalensis con propiedades antiinflamatorias y anticancerígenas similares.

Wogonin: Conocido por sus efectos neuroprotectores y antiinflamatorios.

Oroxylin A: Exhibe actividades antioxidantes y anticancerígenas.

Singularidad: La ganhuangenina es única debido a su específica actividad inhibitoria de la α-glucosidasa, lo que la convierte en un posible candidato para el tratamiento de la diabetes . Su estructura distintiva, con múltiples grupos hidroxilo y metoxilo, también contribuye a sus singulares actividades biológicas .

Comparación Con Compuestos Similares

Baicalein: Another flavonoid from Scutellaria baicalensis with similar anti-inflammatory and anticancer properties.

Wogonin: Known for its neuroprotective and anti-inflammatory effects.

Oroxylin A: Exhibits antioxidant and anticancer activities.

Uniqueness: Ganhuangenin is unique due to its specific α-glucosidase inhibitory activity, which makes it a potential candidate for diabetes treatment . Its distinct structure, with multiple hydroxyl and methoxy groups, also contributes to its unique biological activities .

Actividad Biológica

Ganhuangenin is a flavonoid compound primarily derived from the traditional Chinese medicinal herb Lonicera japonica (Honeysuckle). It has garnered attention for its potential biological activities, particularly in anti-inflammatory, antibacterial, and antiviral contexts. This article aims to provide an in-depth exploration of the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula : CHO

- CAS Number : 5271991

The compound's structure features multiple hydroxyl groups that contribute to its biological activities, particularly its antioxidant properties.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects. Research indicates that it can reduce inflammation induced by Propionibacterium acnes through the suppression of pro-inflammatory cytokines such as IL-6 and TNF-α. This property makes it a candidate for treating inflammatory skin conditions like acne .

Antibacterial Properties

Studies have demonstrated that this compound possesses antibacterial activity against various pathogens. Its efficacy against P. acnes highlights its potential use in dermatological applications, particularly for acne treatment. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting bacterial growth .

Antiviral Activity

Recent investigations have identified this compound as a potential inhibitor of SARS-CoV-2, the virus responsible for COVID-19. In vitro studies have shown that it can inhibit the main protease (Mpro) of SARS-CoV-2, suggesting a role in antiviral therapy .

Antioxidant Effects

This compound has been shown to enhance antioxidant enzyme activity, thereby protecting cells from oxidative stress. This effect is crucial in preventing cellular damage associated with various diseases, including cancer .

Case Study 1: Acne Treatment

A clinical trial conducted at Seoul National University Hospital evaluated the effectiveness of this compound in a topical formulation for treating mild to moderate acne. Patients treated with a cream containing this compound showed significant improvement in inflammatory lesions compared to a placebo group over an 8-week period .

Case Study 2: Antiviral Efficacy

In vitro studies have demonstrated that this compound significantly inhibits the replication of SARS-CoV-2 by targeting its main protease. This finding positions this compound as a potential therapeutic agent in managing COVID-19, warranting further clinical trials to assess its efficacy in humans .

Research Findings Table

Propiedades

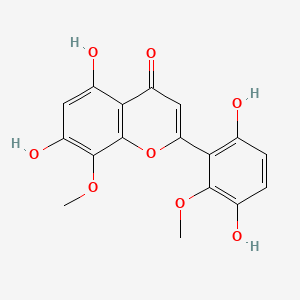

IUPAC Name |

2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O8/c1-23-15-8(19)4-3-7(18)14(15)12-6-10(21)13-9(20)5-11(22)16(24-2)17(13)25-12/h3-6,18-20,22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFJPTACQDZPLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60239031 | |

| Record name | Ganhuangenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92519-91-0 | |

| Record name | Ganhuangenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092519910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ganhuangenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is ganhuangenin and where is it found?

A1: this compound, also known as viscidulin III, is a flavonoid primarily isolated from the roots of the Scutellaria plant species, such as Scutellaria baicalensis and Scutellaria rehderiana [, , ].

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C16H12O8 and a molecular weight of 332.26 g/mol [].

Q3: What are the key structural features of this compound?

A3: this compound is a flavone, a class of flavonoids, characterized by a 5,7,3′,6′-tetrahydroxy-8,2′-dimethoxy substitution pattern on the flavone backbone [].

Q4: What are the reported biological activities of this compound?

A4: this compound has demonstrated several promising biological activities, including:

- Antioxidant activity: Studies show that this compound effectively inhibits lipid peroxidation, a process implicated in various diseases including atherosclerosis [, ].

- Anti-inflammatory activity: this compound suppresses the production of pro-inflammatory cytokines like IL-8 and IL-1β, suggesting its potential in treating inflammatory conditions [].

- Anti-allergic activity: Research indicates this compound can inhibit histamine release and immunoglobulin E (IgE) production, highlighting its potential in managing allergic reactions [, ].

Q5: How does this compound exert its antioxidant effects?

A5: this compound acts as a potent scavenger of free radicals, particularly peroxyl radicals, which are responsible for initiating lipid peroxidation. Its antioxidant capacity has been shown to be even greater than that of α-tocopherol in some studies [].

Q6: Does this compound interact with any specific enzymes or receptors?

A6: While the precise mechanisms underlying this compound's activities are still under investigation, research suggests it may interact with key enzymes involved in inflammation and immune responses. For instance, it has been shown to inhibit histamine release, suggesting an interaction with the cellular machinery responsible for histamine secretion [, ].

Q7: What in vitro models have been used to study this compound's biological activities?

A7: Researchers have employed several in vitro models to investigate this compound's effects, including:

- Lipid peroxidation assays: These assess this compound's ability to inhibit lipid peroxidation induced by oxidizing agents [, ].

- Cell cultures: Human monocytic THP-1 cells have been used to study this compound's impact on cytokine production induced by Propionibacterium acnes [].

- Rat peritoneal exudate cells and spleen lymphocytes: These models have been utilized to investigate this compound's effects on histamine release, IgE production, and lipid peroxidation [, ].

Q8: Have there been any in vivo studies conducted on this compound?

A9: Yes, in vivo studies in Sprague-Dawley rats have shown that this compound can effectively inhibit IgE production and lipid peroxidation in spleen lymphocytes []. Additionally, it has demonstrated protective effects against Propionibacterium acnes-induced ear swelling in mice [].

Q9: Is there any information available on the bioavailability or pharmacokinetics of this compound?

A9: Currently, there is limited publicly available information regarding the bioavailability, absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Further research is needed to fully understand its pharmacokinetic properties.

Q10: What analytical methods are used to identify and quantify this compound?

A11: Various spectroscopic techniques are employed for the identification and structural elucidation of this compound, including ultraviolet-visible (UV-Vis) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy [, ]. Chromatographic methods like high-performance liquid chromatography (HPLC) are commonly used for separation and quantification [].

Q11: Are there any known toxicity concerns related to this compound?

A11: While this compound is generally considered safe based on its traditional use and preliminary research, detailed toxicological studies are still limited. Further investigation is required to comprehensively evaluate its safety profile, potential adverse effects, and long-term toxicity.

Q12: What are the potential applications of this compound based on current research?

A12: Given its promising biological activities, this compound holds potential for development as a therapeutic agent for:

- Atherosclerosis and cardiovascular diseases: Its potent antioxidant properties suggest it could be beneficial in managing oxidative stress-related conditions [, ].

- Inflammatory diseases: Its ability to suppress pro-inflammatory cytokine production highlights its potential in treating inflammatory disorders [].

- Allergic diseases: Its inhibitory effects on histamine release and IgE production suggest it could be beneficial in managing allergic conditions [, ].

Q13: Are there any known alternatives or substitutes for this compound with similar biological activities?

A14: Other flavonoids, particularly those found in Scutellaria species, share structural similarities with this compound and exhibit comparable biological activities. For example, baicalein and wogonin, also present in Scutellaria extracts, possess antioxidant, anti-inflammatory, and anti-allergic properties [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.